N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4/c21-13-5-3-6-15(9-13)23-11-14(10-18(23)24)22-19(25)16-8-12-4-1-2-7-17(12)27-20(16)26/h1-9,14H,10-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPIRXZCHMDCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H16FNO4
- Molecular Weight : 341.33 g/mol
Structural Features
The compound features a chromene backbone, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of a fluorinated phenyl group enhances lipophilicity, potentially improving bioavailability.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of oxopyrrolidine have been shown to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study: In Vitro Studies
A study conducted on a series of oxopyrrolidine derivatives demonstrated that modifications at the 5-position significantly affected cytotoxicity against breast cancer cells (MCF-7). The introduction of the 3-fluorophenyl group in N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl) resulted in enhanced potency compared to non-fluorinated analogs, suggesting that fluorination may play a crucial role in the compound's mechanism of action .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. Compounds with similar structural motifs have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.
Experimental Data
In a comparative study, the antioxidant activity was measured using the DPPH radical scavenging assay. The results indicated that this compound exhibited a notable IC50 value, demonstrating its potential as an antioxidant agent .
The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. Additionally, the compound may induce apoptosis through intrinsic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Research Findings Summary
Comparison with Similar Compounds
1-(3-Chlorophenyl)-5-Oxo-N-(2-Oxo-2H-Chromen-6-Yl)Pyrrolidine-3-Carboxamide
Key Differences :
- Substituent : Chlorine (Cl) replaces fluorine (F) on the phenyl ring.
- Coumarin Substitution : The carboxamide is attached at the 6-position of the coumarin ring instead of the 3-position.
- Molecular Formula : C₂₀H₁₅ClN₂O₄ vs. C₂₀H₁₅FN₂O₄ for the target compound.
- Impact : Chlorine’s larger atomic radius and lower electronegativity may reduce metabolic stability compared to fluorine. The altered coumarin substitution could affect π-π stacking interactions with biological targets .
4-(1-(4-Chlorobenzyl)-1H-1,2,3-Triazol-4-Yl)-N-(4-Fluorophenethyl)-2-Oxo-2H-Chromene-3-Carboxamide
Key Differences :
- Triazole Moiety : Incorporates a 1,2,3-triazole ring linked to a 4-chlorobenzyl group.
- Phenethyl Group: A 4-fluorophenethyl chain replaces the pyrrolidinone-fluorophenyl system.
- The phenethyl chain may increase lipophilicity, altering membrane permeability compared to the pyrrolidinone-based target compound .
3-Chloro-N-Phenyl-Phthalimide
Key Differences :
- Core Structure : Phthalimide (aromatic dicarboximide) instead of coumarin.
- Substituent : Chlorine at the 3-position of the phthalimide ring.
- Impact: Phthalimides are known for their rigidity and use in polymer chemistry. The absence of a pyrrolidinone ring limits conformational flexibility, which may reduce binding to flexible enzyme active sites compared to the target compound .
Structural and Functional Data Table
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Features |
|---|---|---|---|---|
| N-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide | Coumarin + Pyrrolidinone | 3-Fluorophenyl, carboxamide at C3 | C₂₀H₁₅FN₂O₄ | Enhanced electronegativity, potential metabolic stability |
| 1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide | Coumarin + Pyrrolidinone | 3-Chlorophenyl, carboxamide at C6 | C₂₀H₁₅ClN₂O₄ | Larger halogen, altered coumarin substitution |
| 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-... | Coumarin + Triazole | 4-Chlorobenzyl, 4-fluorophenethyl | C₂₇H₂₁ClFN₃O₃ | Triazole enhances solubility; phenethyl increases lipophilicity |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Chlorine at C3, phenyl group at N | C₁₄H₈ClNO₂ | Rigid aromatic system, used in polymer synthesis |
Discussion of Substituent Effects
- Fluorine vs. Chlorine : Fluorine’s electronegativity improves binding affinity in many drug-receptor interactions, while chlorine’s polarizability may enhance van der Waals interactions .
- Coumarin Substitution : Carboxamide at C3 (target compound) vs. C6 alters electron distribution and steric hindrance, influencing interactions with enzymes like cytochrome P450 or kinases .
- Pyrrolidinone vs. Triazole: Pyrrolidinone offers conformational flexibility, whereas triazole provides additional hydrogen-bonding sites, impacting solubility and target selectivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use a coupling reagent (e.g., HATU or DCC) to facilitate amide bond formation between the pyrrolidinone and coumarin-carboxylic acid precursors. This approach is analogous to methods used for structurally related compounds (e.g., ).
- Step 2 : Optimize solvent choice (e.g., dry DMF or THF) and base (e.g., KCO) to enhance yield, as seen in coumarin-carboxamide syntheses .
- Step 3 : Purify via flash chromatography (silica gel) and recrystallize from acetone/hexane to obtain high-purity crystals for structural validation .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology :
- Step 1 : Perform H/C NMR to confirm the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the pyrrolidinone carbonyl (δ ~170–175 ppm) .
- Step 2 : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H] ~413.3 Da).
- Step 3 : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities in the pyrrolidinone and coumarin moieties .
Q. What in vitro assays are suitable for initial biological screening?
- Methodology :
- Step 1 : Prioritize kinase inhibition assays (e.g., EGFR or MAPK) due to structural similarity to known kinase-targeting coumarin derivatives .
- Step 2 : Test anti-inflammatory activity via COX-2 inhibition assays (IC determination) .
- Step 3 : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting fluorophenyl substituents’ role in membrane permeability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets?
- Methodology :
- Step 1 : Use molecular docking (AutoDock Vina) to simulate interactions with kinase domains (e.g., EGFR), focusing on the fluorophenyl group’s hydrophobic contacts and the coumarin carbonyl’s hydrogen bonding .
- Step 2 : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes over 100 ns trajectories .
- Step 3 : Validate predictions with SPR (surface plasmon resonance) to measure experimental binding constants (K) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?
- Methodology :
- Step 1 : Conduct 2D NMR (NOESY, HSQC) to clarify spatial proximity of pyrrolidinone protons and fluorophenyl substituents .
- Step 2 : Compare experimental IR carbonyl stretches (1660–1750 cm) with DFT-calculated vibrational spectra to confirm tautomeric forms .
- Step 3 : If ambiguity persists, synthesize isotopically labeled analogs (e.g., F-labeled) for advanced NMR analysis .
Q. How do substituent modifications (e.g., replacing 3-fluorophenyl with 4-methoxyphenyl) impact bioactivity?
- Methodology :
- Step 1 : Design analogs via isosteric replacement (e.g., 3-F → 4-OCH) and synthesize using parallel combinatorial methods .
- Step 2 : Compare IC values in kinase assays; fluorinated analogs may exhibit enhanced lipophilicity and target engagement .
- Step 3 : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What mechanistic studies elucidate the compound’s metabolic stability?
- Methodology :
- Step 1 : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Monitor demethylation or hydroxylation of the pyrrolidinone ring .
- Step 2 : Perform CYP450 inhibition assays to identify isoform-specific interactions (e.g., CYP3A4/2D6) .
- Step 3 : Use in silico tools (e.g., MetaSite) to predict metabolic hotspots and guide structural optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
